molecular formula C3H6Br2O B14500838 1,1-Dibromopropan-2-ol CAS No. 62872-25-7

1,1-Dibromopropan-2-ol

Cat. No.: B14500838
CAS No.: 62872-25-7
M. Wt: 217.89 g/mol
InChI Key: IHGHFMVCCDYILJ-UHFFFAOYSA-N
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Description

1,1-Dibromopropan-2-ol is an organic compound with the molecular formula C3H6Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms and one hydroxyl group attached to a three-carbon chain

Preparation Methods

1,1-Dibromopropan-2-ol can be synthesized through several methods. One common approach involves the bromination of propan-2-ol. The reaction typically uses elemental bromine (Br2) in the presence of a catalyst or under specific conditions to achieve the desired product. Another method involves the reaction of propargyl alcohol with elemental bromine, which yields high amounts of the dibromo product .

Chemical Reactions Analysis

1,1-Dibromopropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different products.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dibromopropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dibromopropan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact pathways and molecular targets can vary depending on the context of its use .

Comparison with Similar Compounds

1,1-Dibromopropan-2-ol can be compared with other dibromopropane isomers, such as:

Properties

IUPAC Name

1,1-dibromopropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2O/c1-2(6)3(4)5/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGHFMVCCDYILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625439
Record name 1,1-Dibromopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62872-25-7
Record name 1,1-Dibromopropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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